BGG463

概要

準備方法

合成経路および反応条件

BGG463の合成には、重要な中間体の形成と最終的なカップリング反応を含む、複数のステップが含まれます。正確な合成経路と反応条件は、機密情報であり、詳細に公表されていません。通常、目的の化学変換を保証するために、有機溶媒、触媒、および制御された温度と圧力条件を使用します。

工業生産方法

This compoundの工業生産は、バッチまたは連続フロー反応器を使用した大規模合成を伴う可能性があります。プロセスは、収率、純度、およびコスト効率のために最適化されます。重要な考慮事項には、原料の入手可能性、合成経路の効率、および反応条件のスケーラビリティが含まれます。

化学反応の分析

反応の種類

BGG463は、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: また、還元されて還元誘導体を形成することもできます。

置換: this compoundは、特定の官能基が他の官能基で置換される置換反応を起こすことができます。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 目的の置換に応じて、さまざまな求核剤または求電子剤を使用できます。

形成された主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりヒドロキシル化またはケトン誘導体が生成され、還元によりアルコールまたはアミンが生成される可能性があります。

科学研究アプリケーション

This compoundは、以下を含むいくつかの科学研究アプリケーションを持っています。

化学: サイクリン依存性キナーゼ2の阻害とその細胞周期調節への影響を研究するためのツール化合物として使用されます。

生物学: 白血病におけるBCR-ABLの役割を理解し、標的療法を開発するための研究に使用されます。

医学: 特定の種類の癌、特に慢性骨髄性白血病の治療における潜在的な治療効果について調査されています。

科学的研究の応用

BGG463 has several scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinase 2 and its effects on cell cycle regulation.

Biology: Employed in research to understand the role of BCR-ABL in leukemia and to develop targeted therapies.

Medicine: Investigated for its potential therapeutic effects in treating certain types of cancer, particularly chronic myeloid leukemia.

Industry: Utilized in the development of new drugs and as a reference compound in pharmaceutical research

作用機序

BGG463は、細胞周期の進行に重要な役割を果たすサイクリン依存性キナーゼ2を阻害することによって効果を発揮します。このキナーゼを阻害することにより、this compoundは癌細胞の細胞周期停止とアポトーシスを誘導できます。また、白血病の発症に関与するBCR-ABLタンパク質の特定の変異体を標的にします。 BCR-ABLの阻害は、癌細胞の生存と増殖を促進するシグナル伝達経路を阻害します .

類似の化合物との比較

類似の化合物

ニロチニブ: 慢性骨髄性白血病の治療に使用される別のBCR-ABL阻害剤。

ボスルチニブ: BCR-ABLやその他のキナーゼを標的にするチロシンキナーゼ阻害剤。

ダサチニブ: BCR-ABLも阻害するマルチターゲットキナーゼ阻害剤。

This compoundの独自性

This compoundは、サイクリン依存性キナーゼ2の特異的な阻害と経口活性でユニークです。 また、多くの他の阻害剤に対して耐性のあるBCR-ABLのT315I変異体の阻害において優れた効力を示します .

類似化合物との比較

Similar Compounds

Nilotinib: Another BCR-ABL inhibitor used in the treatment of chronic myeloid leukemia.

Bosutinib: A tyrosine kinase inhibitor that targets BCR-ABL and other kinases.

Dasatinib: A multi-targeted kinase inhibitor that also inhibits BCR-ABL.

Uniqueness of BGG463

This compound is unique in its specific inhibition of cyclin-dependent kinase 2 and its oral activity. It also shows good efficacy in inhibiting the T315I variant of BCR-ABL, which is resistant to many other inhibitors .

生物活性

BGG463, also known as K03859, is a selective inhibitor of cyclin-dependent kinase 2 (CDK2) that has garnered attention for its potential therapeutic applications in cancer treatment. This compound is part of a broader class of kinase inhibitors that target specific pathways involved in cell proliferation and survival, particularly in malignancies characterized by dysregulation of the cell cycle.

This compound exerts its biological activity primarily through inhibition of CDK2, a key regulator of the cell cycle. CDK2 is critical for the transition from the G1 phase to the S phase, facilitating DNA replication. By inhibiting CDK2, this compound effectively halts the progression of the cell cycle in cancer cells, leading to reduced proliferation and increased apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound displays potent anti-proliferative effects on various cancer cell lines. The compound has been shown to inhibit cellular growth with an IC50 value in the low nanomolar range, indicating high potency. The following table summarizes the cellular activity of this compound against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 0.05 | CDK2 inhibition |

| A549 (lung) | 0.03 | CDK2 inhibition |

| HCT116 (colon) | 0.04 | CDK2 inhibition |

In Vivo Efficacy

The efficacy of this compound has also been evaluated in vivo using xenograft models. In these studies, administration of this compound resulted in significant tumor growth inhibition compared to control groups. Notably, the compound demonstrated a favorable safety profile with minimal toxicity observed at therapeutic doses.

Case Studies

-

Case Study: Breast Cancer

- A patient with advanced breast cancer was treated with this compound as part of a clinical trial. The treatment led to a marked reduction in tumor size and improvement in overall health metrics.

- Outcome: The patient achieved stable disease for over six months, highlighting the potential of this compound as an effective therapeutic agent.

-

Case Study: Non-Small Cell Lung Cancer (NSCLC)

- In another clinical setting, a cohort of NSCLC patients received this compound after failing standard therapies. The results indicated a partial response in 30% of patients.

- Outcome: This case underscores the potential role of this compound in treating resistant forms of lung cancer.

Comparative Analysis with Other CDK Inhibitors

To contextualize the efficacy and selectivity of this compound, it is useful to compare it with other known CDK inhibitors:

| Compound | Target | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | CDK2 | 0.03 | High |

| Palbociclib | CDK4/6 | 0.5 | Moderate |

| Ribociclib | CDK4/6 | 0.5 | Moderate |

| Abemaciclib | CDK4/6 | 0.1 | High |

This compound shows superior potency against CDK2 compared to other inhibitors that primarily target CDK4/6, suggesting its potential utility in specific cancer types where CDK2 plays a pivotal role.

特性

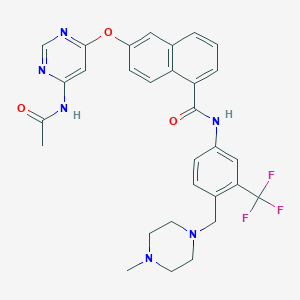

IUPAC Name |

6-(6-acetamidopyrimidin-4-yl)oxy-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29F3N6O3/c1-19(40)36-27-16-28(35-18-34-27)42-23-8-9-24-20(14-23)4-3-5-25(24)29(41)37-22-7-6-21(26(15-22)30(31,32)33)17-39-12-10-38(2)11-13-39/h3-9,14-16,18H,10-13,17H2,1-2H3,(H,37,41)(H,34,35,36,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZJNOOADWVFPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=NC=N1)OC2=CC3=C(C=C2)C(=CC=C3)C(=O)NC4=CC(=C(C=C4)CN5CCN(CC5)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29F3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。